molecular formula C6H8O4 B160640 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI) CAS No. 135366-64-2

2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI)

Cat. No. B160640
M. Wt: 144.12 g/mol
InChI Key: NJYOVYMMNYMEAN-UHFFFAOYSA-N
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Description

“2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI)” is a chemical compound that is part of the pyranone class of compounds . This class of compounds is known for their caramel-like aroma and are commonly found in cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts .


Physical And Chemical Properties Analysis

This compound has a melting point of 75 - 78°C and a predicted boiling point of 281.1±40.0 °C. It has a predicted density of 1.482±0.06 g/cm3. It is soluble in chloroform and methanol to some extent. It is sensitive to moisture and has a pKa of 9.30±0.40 (Predicted). It is a solid and has a light yellow to light beige color .

Scientific Research Applications

  • Electrochemical Synthesis Applications :

    • The electro-oxidation of catechols in the presence of 3-acetyldihydro-2(3H)-furanone is an efficient method for synthesizing new butyrolactone derivatives, indicating its potential in green chemistry and synthesis processes (Chamjangali, Bakherad, & Ameri, 2014).
  • Synthesis of Isotopomeric Dihydro-2(3H)Furanones :

    • A general synthetic procedure to create isotopomeric dihydro-2(3H)furanones, useful in the total synthesis of hexadeuterated matairesinol lignan, highlights the versatility of these compounds in synthetic organic chemistry (Frediani et al., 2007).
  • Domino Reaction in Chemical Synthesis :

    • The reaction of alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids producing 4-cyano-3(2H)-furanones illustrates the compound's application in creating complex molecular structures (Trofimov et al., 2010).
  • Methods for Synthesizing 3(2H)-Furanones and 2(5H)-Furanones :

    • New procedures involving reactions of ketones and alkynes highlight the potential of 2(3H)-Furanone derivatives in producing various furanones, crucial in organic chemistry and pharmaceutical research (Saimoto et al., 1983).
  • Role in Protein Kinase C (PKC) Ligand Design :

    • The synthesis and study of compounds related to 2(3H)-Furanone reveal their potential as bioisosteres in the design of protein kinase C (PKC) ligands, significant in the field of biochemistry and medicinal chemistry (Lee, 1998).
  • Formation and Function in Food and Biology :

    • 2(3H)-Furanone derivatives play a role in the formation of key flavor compounds in foods and possess biological functions, including acting as signal molecules in different systems. Their formation pathways, mutagenic and anticarcinogenic properties, and antioxidant activities are of interest in food science and biology (Slaughter, 2007).

properties

IUPAC Name

3-acetyl-3-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)6(9)2-3-10-5(6)8/h9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYOVYMMNYMEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454156
Record name 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-3-hydroxyoxolan-2-one

CAS RN

135366-64-2
Record name 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI)
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2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI)
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2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI)
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2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI)
Reactant of Route 5
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI)
Reactant of Route 6
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-(9CI)

Citations

For This Compound
1
Citations
M Kasi, AK, A A. Hatamleh… - Journal of Food …, 2017 - Wiley Online Library
Ginger (Zingiber officinale) seasoning has been traditionally used to preserve groundnut oils expelled locally in rural Southern India. The phytoconstituents of ginger extract were …
Number of citations: 3 ifst.onlinelibrary.wiley.com

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